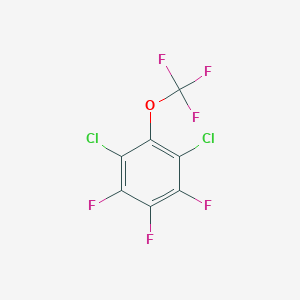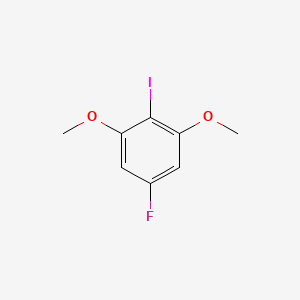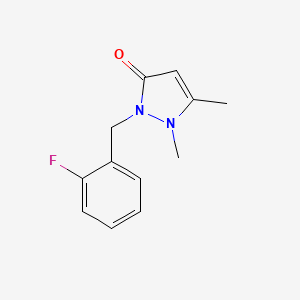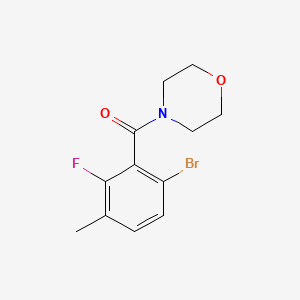
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13BrFNO2 It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, along with a morpholino group attached to a methanone moiety
准备方法
The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a methylphenyl precursor, followed by the introduction of a morpholino group through nucleophilic substitution. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions may include specific temperatures, solvents, and catalysts to facilitate these transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学研究应用
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its chemical interactions .
相似化合物的比较
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone can be compared with similar compounds such as:
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone: Similar in structure but with a different position of the bromine atom.
(3-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone: Another isomer with variations in the position of substituents on the phenyl ring.
(4-Bromo-3-methylphenyl)(morpholino)methanone: Lacks the fluorine atom, highlighting the influence of fluorine on the compound’s properties
属性
分子式 |
C12H13BrFNO2 |
|---|---|
分子量 |
302.14 g/mol |
IUPAC 名称 |
(6-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13BrFNO2/c1-8-2-3-9(13)10(11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
InChI 键 |
VKKUVAOXVGETMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)N2CCOCC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

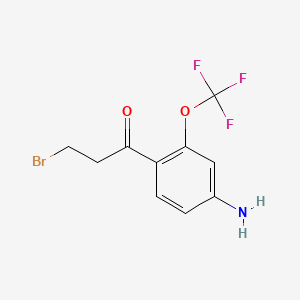
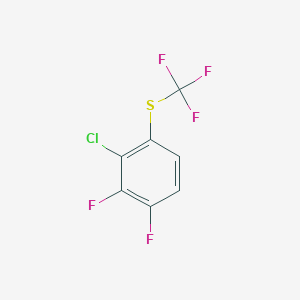
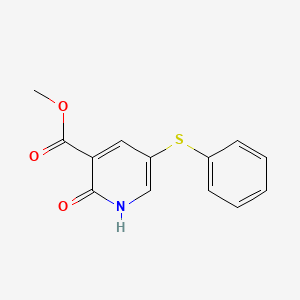
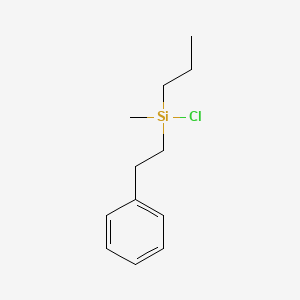
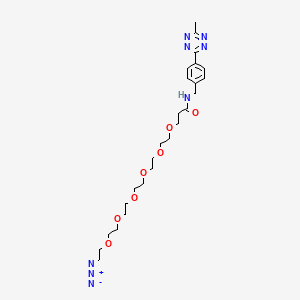
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)

